2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2,4-dimethoxyphenyl)-2-oxoacetamide
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Overview
Description
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2,4-dimethoxyphenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C24H27N3O5 and its molecular weight is 437.496. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
Compounds with structural features similar to the specified compound have been synthesized and evaluated for their potential pharmacological properties. For example, studies on derivatives of similar structures have focused on their potential as antipsychotic agents, anti-inflammatory drugs, and antimicrobial agents. These compounds are often explored for their novel activity profiles, which might offer therapeutic benefits without the side effects associated with current medications (Wise et al., 1987).
Environmental and Analytical Applications
In addition to their pharmacological potential, compounds with similar structures have been utilized in environmental and analytical chemistry. For instance, they have been used as probes for the sensitive detection of carbonyl compounds in environmental water samples, showcasing their utility in monitoring and ensuring environmental safety (Houdier et al., 2000).
Antimicrobial Activity
Research into similar compounds has also highlighted their potential antimicrobial activity. Synthesized derivatives have been evaluated against various pathogenic microorganisms, with some showing promising antibacterial and antifungal activities. This suggests their potential application in developing new antimicrobial agents to address the challenge of antibiotic resistance (Debnath & Ganguly, 2015).
Molecular Docking and Structural Analysis
Further, these compounds are subjects of molecular docking and structural analysis studies to understand their interaction with biological targets, which is crucial for drug development. Such studies can provide insights into the binding affinities and mode of action of potential drug candidates, guiding the optimization of their pharmacological profiles (Al-Ostoot et al., 2020).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives have been shown to act on various tumor cells by different mechanisms . They can inhibit the telomerase enzyme, protein kinase activity, and downregulate oncogene expression or induce caspase-9-mediated apoptosis . They can also suppress cancer cell proliferation by arresting the cell cycle in various phases .
Biochemical Pathways
It’s known that indole derivatives can affect various biochemical pathways depending on their structure .
Result of Action
It’s known that indole derivatives can have diverse biological activities and therapeutic possibilities .
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-5-26(6-2)22(28)15-27-14-18(17-9-7-8-10-20(17)27)23(29)24(30)25-19-12-11-16(31-3)13-21(19)32-4/h7-14H,5-6,15H2,1-4H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCQJMKVXMRCCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.